molecular formula C12H24N2O3 B12272163 (2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12272163
M. Wt: 244.33 g/mol
InChI Key: ZWOQZIBNZLCVOU-UHFFFAOYSA-N
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Description

(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the ethoxymethyl group: This step often involves the use of ethylating agents under controlled conditions.

    Protection of the carboxylic acid group: The carboxylic acid group is protected using tert-butyl esterification to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Amino-2-methyl-pyrrolidine-1-carboxylic acid tert-butyl ester
  • (2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid methyl ester

Uniqueness

(2S,4R)-4-Amino-2-ethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of the ethoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl 4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H24N2O3/c1-5-16-8-10-6-9(13)7-14(10)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3

InChI Key

ZWOQZIBNZLCVOU-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CC(CN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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